Deschloro Acenapine is a chemical compound derived from asenapine, an atypical antipsychotic medication primarily used in the treatment of schizophrenia and bipolar disorder. Asenapine, which is a member of the dibenzo-oxepino pyrrole class, was approved by the U.S. Food and Drug Administration in 2009. Deschloro Acenapine is characterized by the absence of a chlorine atom in its molecular structure compared to its parent compound, asenapine, which may influence its pharmacological properties and potential therapeutic applications.
Deschloro Acenapine can be synthesized as an impurity during the production of asenapine through various chemical processes. Its presence is often monitored in pharmaceutical formulations to ensure product purity and efficacy.
Deschloro Acenapine is classified under small molecules within the realm of pharmaceutical compounds. It is not widely recognized as a standalone therapeutic agent but may be of interest in research settings regarding its effects and mechanisms compared to asenapine.
The synthesis of Deschloro Acenapine typically occurs during the production of asenapine. The primary method involves controlling reaction conditions to minimize the formation of this impurity. Key steps in the synthesis process include:
The synthesis requires careful temperature control (typically between -10°C and 10°C) and specific solvents such as tetrahydrofuran or dichloromethane to facilitate reactions while minimizing side products like Deschloro Acenapine.
Deschloro Acenapine has a molecular formula of , reflecting its composition without the chlorine atom present in asenapine. Its structural representation can be described by:
The molecular weight of Deschloro Acenapine is approximately 368.4 g/mol. It retains similar pharmacophoric features to asenapine, which may affect its binding affinity at various neurotransmitter receptors.
Deschloro Acenapine may participate in several chemical reactions due to its functional groups:
The stability and reactivity of Deschloro Acenapine are influenced by environmental factors such as pH and temperature, making it crucial to monitor these conditions during synthesis and storage.
Research indicates that asenapine's receptor profile includes high affinity for multiple serotonin receptor subtypes (5-HT1A, 5-HT2A) and dopamine receptors (D2), suggesting that Deschloro Acenapine may exhibit similar pharmacodynamics.
Deschloro Acenapine's physical properties are likely similar to those of asenapine:
Chemical properties include:
While Deschloro Acenapine itself may not have established clinical applications, it serves important roles in research contexts:
Deschloro Asenapine emerged as a chemically significant entity during the late 20th-century development of antipsychotic agents. This compound was identified as a synthetic byproduct in the manufacturing pathway of Asenapine, an atypical antipsychotic first synthesized in the 1980s through structural modification of the tetracyclic antidepressant mianserin [7]. Analytical chemists first isolated and characterized Deschloro Asenapine during rigorous quality control assessments of Asenapine bulk drug substances, where it was detected via reverse-phase high-performance liquid chromatography (RP-HPLC) as an unintended impurity [1] [4]. Its discovery coincided with regulatory advancements in pharmaceutical impurity profiling mandated by ICH guidelines, which necessitated comprehensive identification of synthesis-related byproducts exceeding threshold limits (typically >0.1%). The compound bears the CAS number 934996-78-8, formally documenting its identity within chemical registries as a distinct molecular entity arising from synthetic imperfections [4].
Deschloro Asenapine maintains the core heterocyclic architecture of its parent drug but exhibits a critical structural deviation: the absence of a chlorine atom at position 5 of the dibenzoxepine moiety. This modification generates significant pharmacological consequences while providing valuable insights into structure-activity relationships (SAR) in antipsychotic design.
Molecular Comparison:
Property | Asenapine | Deschloro Asenapine | |
---|---|---|---|
Chemical Formula | C₁₇H₁₆ClNO | C₁₇H₁₇NO | |
Molecular Weight | 285.77 g/mol | 251.33 g/mol | |
Chlorine Position | Position 5 | Absent | [4] [7] |
Pharmacological Implications:The chlorine atom in Asenapine contributes critically to optimal receptor binding geometry. Its removal in Deschloro Asenapine disrupts binding affinity at serotonin (5-HT₂ₐ) and dopamine (D₂) receptors—key targets for antipsychotic efficacy. Experimental data indicate substantially reduced binding potency at these receptors compared to the parent molecule, explaining its lack of therapeutic activity [3] [5].
Analogous Compounds:Deschloro Asenapine belongs to a broader family of Asenapine-related impurities with modified pharmacophores:
Table 1: Structural Analogs of Asenapine
Compound | Chemical Modification | CAS Number | |
---|---|---|---|
Deschloro Asenapine | Chlorine atom absence | 934996-78-8 | |
N-Oxide Asenapine | N-oxidation | 128949-51-9 | |
N-Desmethyl Asenapine | Demethylation | 1170701-78-6 | |
Asenapine Maleate (API) | Salt form | Not Assigned | [4] [9] |
Deschloro Asenapine serves dual roles in pharmaceutical science: as a SAR probe for antipsychotic optimization and as a critical impurity necessitating analytical control.
Drug Design Insights:The compound's diminished receptor affinity underscores the chlorine atom's role in stabilizing ligand-receptor complexes through hydrophobic interactions and steric complementarity. Medicinal chemists utilize such structure-activity divergences to refine molecular templates—preserving halogen interactions when designing novel antipsychotics targeting multi-receptor profiles (e.g., 5-HT₁ₐ/5-HT₇/D₂/D₃) [5]. This approach mirrors optimization strategies observed in quinoline-sulfonamide analogs of aripiprazole, where halogen positioning directly modulated efficacy [5].
Impurity Profiling and Analytical Control:As a specified degradation product and synthesis intermediate, Deschloro Asenapine necessitates rigorous monitoring per ICH Q3A/B guidelines. Validated RP-HPLC methods with detection limits ≤0.05% are essential for quality assurance:
Table 2: Regulatory Thresholds for Asenapine Impurities
Impurity Type | ICH Identification Threshold | Quantification Threshold | |
---|---|---|---|
Deschloro Asenapine | >0.10% | >0.05% | |
N-Oxide Asenapine | >0.10% | >0.05% | |
N-Desmethyl Asenapine | >0.10% | >0.05% | [1] [4] |
Pharmaceutical manufacturers employ Deschloro Asenapine as a reference standard (e.g., JCANP-05) for analytical calibration, ensuring batch consistency and regulatory compliance [9]. Its controlled synthesis and characterization (chemical formula: C₁₇H₁₇NO; MW: 251.33) under Current Good Manufacturing Practice (cGMP) conditions facilitate precise quantification during stability testing and release assays [4] [9].
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: